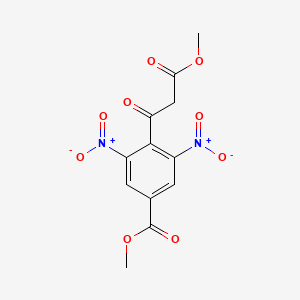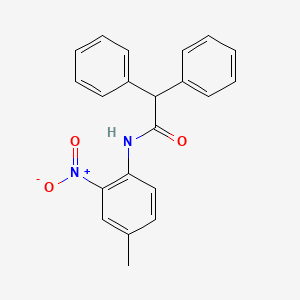![molecular formula C13H20FNO B4900203 N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine, also known as FMA, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. FMA belongs to the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as amphetamines and cathinones.
Wirkmechanismus
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine acts as a potent serotonin releaser by binding to the serotonin transporter and increasing the release of serotonin into the synaptic cleft. This leads to an increase in serotonin signaling, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased feelings of pleasure and motivation. This compound has also been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter and acts as a potent serotonin releaser, making it a useful tool for studying the serotonin system. However, this compound also has potential cardiovascular effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine. One area of research is the development of this compound analogs with improved therapeutic properties. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential cardiovascular effects of this compound and how they can be mitigated.
Conclusion
In conclusion, this compound is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. While there is still much to be learned about this compound, the research conducted thus far suggests that it may have a range of therapeutic benefits. Further research is needed to fully understand the potential of this compound and how it can be used to improve human health.
Synthesemethoden
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine can be synthesized through a variety of methods, including the reduction of the corresponding nitrostyrene or through the reductive amination of 4-fluoro-α-methylphenethylamine. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin transporter and acts as a potent serotonin releaser. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methoxypropyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-11(15-8-3-9-16-2)10-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCIDBKWWKYQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)

![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4900145.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4900156.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4900158.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4900159.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)


![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)